molecular formula C16H10ClN3O3 B5791595 4-chloro-2-nitro-N-quinolin-8-ylbenzamide

4-chloro-2-nitro-N-quinolin-8-ylbenzamide

Cat. No.: B5791595
M. Wt: 327.72 g/mol
InChI Key: DQZNVKGZCSWXPC-UHFFFAOYSA-N
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Description

4-chloro-2-nitro-N-quinolin-8-ylbenzamide is a complex organic compound that features a quinoline ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both chloro and nitro groups, along with the quinoline moiety, makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-nitro-N-quinolin-8-ylbenzamide typically involves multi-step organic reactions. One common method includes the nitration of 4-chlorobenzamide followed by the introduction of the quinoline moiety through a coupling reaction. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and coupling reactions. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures high yield and purity of the final product. The industrial process is optimized for cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-nitro-N-quinolin-8-ylbenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group.

Major Products

The major products formed from these reactions include various derivatives of the original compound, which can have different functional groups replacing the chloro or nitro groups.

Scientific Research Applications

4-chloro-2-nitro-N-quinolin-8-ylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of 4-chloro-2-nitro-N-quinolin-8-ylbenzamide involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, potentially disrupting cellular processes. The nitro group can undergo reduction to form reactive intermediates that can further interact with biological molecules, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2-nitroaniline: Shares the chloro and nitro groups but lacks the quinoline moiety.

    Quinoline derivatives: Compounds like 8-hydroxyquinoline have similar structural features but different functional groups.

Properties

IUPAC Name

4-chloro-2-nitro-N-quinolin-8-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3O3/c17-11-6-7-12(14(9-11)20(22)23)16(21)19-13-5-1-3-10-4-2-8-18-15(10)13/h1-9H,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQZNVKGZCSWXPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NC(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-])N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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